molecular formula C14H11FO4 B6402413 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid CAS No. 1261927-62-1

4-(2-Fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid

Cat. No.: B6402413
CAS No.: 1261927-62-1
M. Wt: 262.23 g/mol
InChI Key: TUJBXSIOGWKZEK-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety

Preparation Methods

The synthesis of 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the starting material 2-fluoro-4-methoxyacetophenone. This compound undergoes a series of reactions, including demethylation and subsequent functional group transformations, to yield the target compound . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-(2-Fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-(2-Fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibitory effects on biological pathways. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar compounds to 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid include:

Properties

IUPAC Name

4-(2-fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-9-3-5-10(12(15)7-9)8-2-4-11(14(17)18)13(16)6-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJBXSIOGWKZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690103
Record name 2'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-62-1
Record name 2'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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